molecular formula C21H20ClN3O5S2 B11262791 2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide

2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11262791
M. Wt: 494.0 g/mol
InChI Key: PCAWNJORLOGJAD-UHFFFAOYSA-N
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Description

2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfonyl group, a pyrimidinone ring, and an acetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Pyrimidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidinone ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions using reagents like chlorosulfonic acid.

    Attachment of the Acetamide Moiety: The acetamide group is attached via acylation reactions using acetic anhydride or similar reagents.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes:

    Batch Processing: Using large reactors to carry out the reactions in batches.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and control over reaction conditions.

    Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-ethoxyphenyl)-2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
  • **N-(4-methoxyphenyl)-2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide

Uniqueness

The uniqueness of 2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and molecular architecture makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H20ClN3O5S2

Molecular Weight

494.0 g/mol

IUPAC Name

2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C21H20ClN3O5S2/c1-3-30-15-7-5-14(6-8-15)24-19(26)12-31-21-23-11-18(20(27)25-21)32(28,29)16-9-4-13(2)17(22)10-16/h4-11H,3,12H2,1-2H3,(H,24,26)(H,23,25,27)

InChI Key

PCAWNJORLOGJAD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)C)Cl

Origin of Product

United States

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